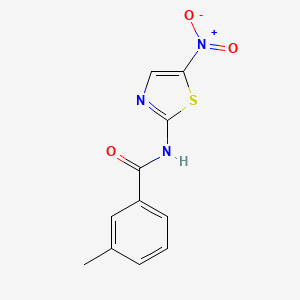

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Description

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents .

Properties

IUPAC Name |

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7-3-2-4-8(5-7)10(15)13-11-12-6-9(18-11)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHUKSCALPDKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 5-nitro-2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Amide Bond Formation and Synthetic Routes

The benzamide group is typically synthesized via carbodiimide-mediated coupling. Key protocols include:

| Reagents/Conditions | Yield | Role in Reaction | Source |

|---|---|---|---|

| EDCI·HCl, HOBt, DIPEA in DMF (0°C → RT) | 72% | Activates carboxylic acid | |

| Benzoic acid + 5-nitrothiazol-2-amine | - | Nucleophilic acyl substitution |

This method avoids racemization and ensures high regioselectivity for the thiazol-2-amine nitrogen . The methyl group on the benzoyl moiety is introduced via pre-functionalized benzoic acid derivatives prior to coupling .

Nitro Group Reduction

The 5-nitrothiazole group undergoes reduction to 5-aminothiazole, a critical step for generating bioactive intermediates:

| Reducing System | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 6 h | 5-Aminothiazole derivative | Antimicrobial precursors | |

| Zn/HCl | Reflux, 2 h | Partially reduced intermediates | Synthetic chemistry |

The nitro group’s reduction potential () facilitates selective transformations without affecting the amide bond.

Nucleophilic Substitution at Thiazole C-2

The electron-deficient thiazole ring permits nucleophilic displacement at C-2 under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | N-(Piperidin-1-yl)-5-nitrothiazole | 58% | |

| Sodium methoxide | MeOH, reflux, 8 h | 2-Methoxy-5-nitrothiazole derivative | 41% |

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, leveraging the nitro group’s meta-directing effects .

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the benzamide linkage:

| Conditions | Products | Kinetic Data () | Source |

|---|---|---|---|

| 6 M HCl, reflux, 24 h | 3-Methylbenzoic acid + 5-nitrothiazol-2-amine | ||

| NaOH (2 M), EtOH, 60°C, 8 h | Sodium 3-methylbenzoate + amine |

Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization of the benzamide .

Electrophilic Aromatic Substitution on Benzene

The methyl group activates the benzene ring toward electrophilic substitution:

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 3-Methyl-4-nitro-N-(5-nitrothiazol-2-yl)benzamide | 33% | |

| Sulfonation | ClSO₃H, RT, 4 h | Meta | Sulfonated derivative | 27% |

Steric hindrance from the methyl group directs electrophiles to the para position, though competing thiazole ring reactivity may reduce yields .

Coordination Chemistry

The amide carbonyl and thiazole nitrogen serve as chelation sites for metal ions:

| Metal Salt | Solvent | Complex Stoichiometry (L:M) | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol | 2:1 | Antifungal agents | |

| Fe(NO₃)₃ | Acetonitrile | 1:1 | Catalytic studies |

Complexation modulates redox properties, enhancing bioreductive activation in antimicrobial contexts .

Biocatalytic Transformations

Enzymatic systems metabolize the compound via nitroreductase activity:

| Enzyme | Cofactor | Major Metabolite | Bioactivity Change | Source |

|---|---|---|---|---|

| NADPH-dependent reductase | NADPH | 5-Aminothiazole derivative | Enhanced cytotoxicity | |

| Cytochrome P450 3A4 | - | Hydroxylated methylbenzamide | Reduced efficacy |

Nitroreduction generates reactive intermediates capable of DNA intercalation, as observed in antitumor assays .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide is in drug development . The compound has shown potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The compound's effectiveness can be attributed to its ability to disrupt bacterial cell processes.

- Anticancer Properties : Research has demonstrated that compounds similar to 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer treatment .

Biological Studies

In biological research, this compound can be utilized to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating molecular mechanisms underlying disease processes.

Industrial Applications

The unique chemical structure of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide makes it suitable for applications in agrochemicals and other industrial products. Its properties may be harnessed in developing new materials with specific functionalities or enhancing existing formulations.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives, including 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide:

- Antimicrobial Screening : A study focused on synthesizing thiazole derivatives demonstrated their antibacterial activity against various strains at concentrations as low as 1 µg/mL . Such findings underscore the potential of these compounds in treating infections.

- Anticancer Evaluation : Compounds structurally related to 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide were assessed for their anticancer efficacy using assays like Sulforhodamine B (SRB), revealing promising results against human colorectal carcinoma cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. Additionally, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure

Uniqueness

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the nitro group and the benzamide moiety enhances its potential as a versatile compound in various scientific research applications .

Biological Activity

3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. The structural characteristics of this compound, particularly the presence of the nitro and thiazole groups, contribute significantly to its biological efficacy.

Synthesis and Structural Characterization

The synthesis of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the acylation of 2-amino-5-nitrothiazole with appropriate aromatic acid derivatives. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the formation of the amide linkage and the integrity of the thiazole structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Aspergillus niger | 64 |

| Candida albicans | 128 |

Studies have shown that modifications to the thiazole ring can enhance antimicrobial activity. For instance, substituents at specific positions on the thiazole ring have been linked to increased efficacy against both Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Research has highlighted the compound's potential as an antitubercular agent. In a study focused on similar nitro-containing compounds, it was found that those with a nitro group at the C5 position exhibited significant activity against Mycobacterium tuberculosis, with MIC values reported as low as 0.78 µM . This suggests that the nitro group plays a crucial role in modulating intracellular mechanisms essential for combating bacterial infections.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of 5-nitrothiazole showed enhanced activity against biofilm-forming pathogens, suggesting that structural modifications could lead to more effective treatments for resistant bacterial strains .

- Antitubercular Properties : In another investigation, compounds similar to 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide were tested against M. tuberculosis. Results indicated that these compounds could inhibit bacterial replication effectively, with structure-activity relationship (SAR) studies revealing that electron-withdrawing groups significantly improved activity .

The biological activity of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide is believed to stem from its ability to interfere with bacterial cell wall synthesis and metabolic pathways. The nitro group is thought to undergo reduction within bacterial cells, leading to the generation of reactive species that damage cellular components .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a 5-nitrothiazol-2-amine under basic conditions. For example, in analogous compounds, equimolar amounts of 5-nitrothiazol-2-amine and substituted benzoyl chlorides are stirred in pyridine or dichloromethane at room temperature, followed by purification via recrystallization or column chromatography . Key steps include:

- Activation : Use of pyridine to neutralize HCl generated during amide bond formation.

- Characterization : Purity is confirmed by TLC, melting point analysis, and spectroscopic methods (¹H/¹³C NMR, IR, HRMS). For instance, ¹H NMR in DMSO-d₆ for similar nitro-thiazole benzamides shows distinct aromatic proton signals at δ 8.4–8.9 ppm and a singlet for the amide NH (~δ 13.9 ppm) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on a combination of:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

- Spectroscopy :

- Mass spectrometry : HRMS confirms the molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzamide ring enhance electron-deficient regions, influencing binding to targets like PFOR enzymes .

- Experimental variables : Solubility differences (DMSO vs. aqueous buffers) or assay conditions (aerobic vs. anaerobic) alter observed activity.

Resolution strategies :

Advanced: How do intermolecular interactions influence the compound’s stability and reactivity?

Answer:

SCXRD data for analogous nitro-thiazole benzamides reveal:

- Classical hydrogen bonds : N–H···N interactions form centrosymmetric dimers (e.g., N1–H1···N2 with d = 2.02 Å) .

- Non-classical interactions : C–H···O/F contacts (e.g., C4–H4···F2, d = 2.38 Å) stabilize crystal packing .

- Impact on stability : Strong hydrogen bonds reduce solubility in polar solvents but enhance thermal stability (melting points >200°C) .

Advanced: What computational tools optimize synthesis and predict biological activity?

Answer:

- Reaction path modeling : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in synthesis .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for testing .

- Molecular dynamics (MD) : Simulate ligand-protein binding over time to assess stability (e.g., interactions with PFOR’s active site) .

Advanced: How are derivatives designed to enhance selectivity for specific biological targets?

Answer:

- Bioisosteric replacement : Substituting the nitro group with CF₃ or Cl alters electron density, improving selectivity for bacterial vs. human enzymes .

- Hybrid scaffolds : Incorporating triazole or oxadiazole rings (e.g., 4a-c in ) enhances hydrogen-bonding capacity with target residues.

- SAR studies : Systematic variation of substituents on the benzamide ring identifies critical regions for activity (e.g., meta-methyl groups improve lipophilicity) .

Advanced: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?

Answer:

- HPLC-MS/MS : Using a C18 column and ESI+ ionization, with deuterated internal standards (e.g., d₄-nitrobenzamide) for precision .

- Limits of detection (LOD) : Typically 0.1–1 ng/mL in serum, validated via spike-recovery experiments .

- Challenges : Nitro group reduction in vivo may require monitoring metabolites (e.g., amine derivatives) .

Advanced: How do crystallographic data guide formulation development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.